N'-hydroxy-2-(3-methylimidazol-3-ium-1-yl)ethanimidamide;chloride
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Overview
Description
N’-hydroxy-2-(3-methylimidazol-3-ium-1-yl)ethanimidamide;chloride is a compound belonging to the class of imidazolium-based ionic liquids. These compounds are known for their unique chemical and physical properties, such as low vapor pressure, non-flammability, high thermal stability, good ionic conductivity, and excellent fluidity and solubility .
Preparation Methods
The synthesis of N’-hydroxy-2-(3-methylimidazol-3-ium-1-yl)ethanimidamide;chloride typically involves a series of reactions starting from N-methylimidazole. The synthetic route includes quaternization, nitration, and metathesis reactions . The quaternization reaction involves the reaction of N-methylimidazole with 2-chloroethanol under reflux conditions without solvents . This is followed by nitration and metathesis reactions to introduce the desired functional groups and obtain the final product . Industrial production methods may involve similar reaction steps but are optimized for large-scale production, ensuring high yield and purity of the compound.
Chemical Reactions Analysis
N’-hydroxy-2-(3-methylimidazol-3-ium-1-yl)ethanimidamide;chloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield imidazolium-based oxides, while reduction reactions may produce imidazolium-based amines .
Scientific Research Applications
N’-hydroxy-2-(3-methylimidazol-3-ium-1-yl)ethanimidamide;chloride has a wide range of scientific research applications. In chemistry, it is used as a green solvent and reaction medium due to its low volatility and high thermal stability . In medicine, it is being explored for its antimicrobial and anticancer properties . In industry, it is used in electrochemical devices, such as batteries and supercapacitors, due to its excellent ionic conductivity .
Mechanism of Action
The mechanism of action of N’-hydroxy-2-(3-methylimidazol-3-ium-1-yl)ethanimidamide;chloride involves its interaction with molecular targets and pathways within cells. The compound can interact with cellular membranes, proteins, and nucleic acids, leading to various biological effects . For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . Its anticancer activity is thought to involve the induction of apoptosis and inhibition of cell proliferation through the modulation of signaling pathways .
Comparison with Similar Compounds
N’-hydroxy-2-(3-methylimidazol-3-ium-1-yl)ethanimidamide;chloride can be compared with other imidazolium-based ionic liquids, such as 1-butyl-3-methylimidazolium chloride and 1-ethyl-3-methylimidazolium chloride . While these compounds share similar properties, N’-hydroxy-2-(3-methylimidazol-3-ium-1-yl)ethanimidamide;chloride is unique due to the presence of the hydroxyethyl side chain, which imparts additional functionality and enhances its solubility and reactivity . This makes it particularly suitable for applications requiring high solubility and reactivity, such as in catalysis and drug delivery systems .
Properties
IUPAC Name |
N'-hydroxy-2-(3-methylimidazol-3-ium-1-yl)ethanimidamide;chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O.ClH/c1-9-2-3-10(5-9)4-6(7)8-11;/h2-3,5H,4H2,1H3,(H2-,7,8,11);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIZLAYVSUSIFRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CN(C=C1)CC(=NO)N.[Cl-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+]1=CN(C=C1)C/C(=N/O)/N.[Cl-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
849833-61-0 |
Source
|
Record name | 1H-Imidazolium, 1-[(2Z)-2-amino-2-(hydroxyimino)ethyl]-3-methyl-, chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=849833-61-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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